molecular formula C8H14N2O2 B6605328 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol CAS No. 2803852-30-2

3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol

Cat. No.: B6605328
CAS No.: 2803852-30-2
M. Wt: 170.21 g/mol
InChI Key: NWXDHCVOBXGOPQ-UHFFFAOYSA-N
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Description

3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol is a chemical compound characterized by the presence of an amino group attached to an oxazole ring, which is further connected to a methylbutanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol typically involves the formation of the oxazole ring followed by the introduction of the amino group and the methylbutanol chain. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by amination and subsequent functionalization to introduce the methylbutanol moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, specific reaction temperatures, and pressures to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and oxazole ring play crucial roles in binding to these targets, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-amino-1,2-oxazol-3-yl)propanoic acid
  • 4-(5-amino-1,2-oxazol-3-yl)phenol
  • 3-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-indol-4-ol

Uniqueness

3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol is unique due to its specific structural features, such as the combination of the oxazole ring with the methylbutanol chain

Properties

IUPAC Name

3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-8(2,3-4-11)6-5-7(9)12-10-6/h5,11H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXDHCVOBXGOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)C1=NOC(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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